1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl2-{[(tert-butoxy)carbonyl]amino}pentanoate
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Overview
Description
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl2-{[(tert-butoxy)carbonyl]amino}pentanoate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl group and a tert-butoxycarbonyl-protected amino acid moiety. It is often used in synthetic chemistry and pharmaceutical research due to its versatile reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl2-{[(tert-butoxy)carbonyl]amino}pentanoate typically involves the reaction of phthalic anhydride with an appropriate amino acid derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the isoindole ring. The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl2-{[(tert-butoxy)carbonyl]amino}pentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoindole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxy derivatives. Substitution reactions can result in various substituted isoindole derivatives .
Scientific Research Applications
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl2-{[(tert-butoxy)carbonyl]amino}pentanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl2-{[(tert-butoxy)carbonyl]amino}pentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 1,3-dioxoisoindolin-2-yl Na-(tert-butoxycarbonyl)-Na-methyltryptophanate
- 2-(2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}ethyl)-1H-isoindole-1,3(2H)-dione
- Methyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
Uniqueness
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl2-{[(tert-butoxy)carbonyl]amino}pentanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. This makes it particularly valuable in synthetic chemistry and pharmaceutical research, where precise control over chemical reactions is essential .
Properties
Molecular Formula |
C18H22N2O6 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |
InChI |
InChI=1S/C18H22N2O6/c1-5-8-13(19-17(24)25-18(2,3)4)16(23)26-20-14(21)11-9-6-7-10-12(11)15(20)22/h6-7,9-10,13H,5,8H2,1-4H3,(H,19,24) |
InChI Key |
ZLDJXGXCOAXJON-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)ON1C(=O)C2=CC=CC=C2C1=O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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